molecular formula C10H8Cl2N2O2S B1418672 6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one CAS No. 1171486-58-0

6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one

Cat. No. B1418672
M. Wt: 291.15 g/mol
InChI Key: JVKTXHRFDFJDRX-UHFFFAOYSA-N
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Description

6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one, also known as 6,8-DCQ, is a synthetic quinazolinone compound with a variety of applications in scientific research. It is primarily used as a reagent in organic synthesis and has been the subject of numerous studies due to its potential biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activities

  • Synthesis of Derivatives for Diuretic Activity :

    • Novel quinazolin-4(3H)-one derivatives containing thiazole or 1,3,4-thiadiazole moieties were synthesized to study their potential diuretic activity. Certain derivatives displayed significant diuretic properties, showcasing the compound's potential in developing diuretic agents (Maarouf, El‐Bendary, & Goda, 2004).
  • Antimicrobial and Biological Activities :

    • Various 3H-quinazolin-4-one derivatives were synthesized and evaluated for antimicrobial activities. These derivatives, with modifications at specific positions, demonstrated considerable antimicrobial properties, indicating the versatility of the compound in creating potent antimicrobial agents (Saleh, Hafez, Abdel‐hay, & Gad, 2004).
  • Antihypertensive Agents :

    • Derivatives of 6,8-dichloro-quinazolin-4(3H)-one were synthesized and evaluated for antihypertensive activity. These compounds, when tested on anesthetized rats, showed promising results, hinting at the compound's potential application in managing hypertension (Hsu, Hwang, Hsu, Huang, & Liu, 2003).
  • Insecticidal Activity :

    • A series of 6,8-dichloro-quinazoline derivatives with a sulfide group were synthesized and tested for their insecticidal properties against Plutella xylostella. Certain derivatives exhibited strong insecticidal activity, marking the compound's potential in developing new insecticides (Wu et al., 2014).
  • Anti-inflammatory and Analgesic Properties :

    • Novel quinazolin-4(3H)-one derivatives were synthesized and evaluated for their antibacterial and anti-inflammatory activities. These compounds showed remarkable antibacterial and moderate to high anti-inflammatory activities, suggesting their potential use in designing anti-inflammatory and analgesic agents (Zayed, Zayed, Hassan, & Hassan, 2014).
  • Anticonvulsant Activity :

    • Certain derivatives of 6,8-dichloro-quinazolin-4(3H)-one demonstrated high anticonvulsant activity at low doses. This finding indicates the potential application of the compound in developing treatments for convulsive disorders (El-Helby & Wahab, 2003).
  • H1-antihistaminic Agents :

    • Novel derivatives were synthesized and evaluated for H(1)-antihistaminic activity. These compounds protected guinea pigs from histamine-induced bronchospasm, indicating their potential as new classes of H1-antihistaminic agents (Alagarsamy, Shankar, & Murugesan, 2008).
  • Antiviral Activities :

properties

IUPAC Name

6,8-dichloro-3-methyl-2-methylsulfinylquinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2N2O2S/c1-14-9(15)6-3-5(11)4-7(12)8(6)13-10(14)17(2)16/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKTXHRFDFJDRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C(=CC(=C2)Cl)Cl)N=C1S(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,8-dichloro-3-methyl-2-(methylsulfinyl)quinazolin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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